molecular formula C7H14N4O2S2 B14647464 5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide CAS No. 56236-32-9

5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Katalognummer: B14647464
CAS-Nummer: 56236-32-9
Molekulargewicht: 250.3 g/mol
InChI-Schlüssel: NNCYCUBNBHNHHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of appropriate thiosemicarbazides with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

56236-32-9

Molekularformel

C7H14N4O2S2

Molekulargewicht

250.3 g/mol

IUPAC-Name

5-amino-N-butyl-N-methyl-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C7H14N4O2S2/c1-3-4-5-11(2)15(12,13)7-10-9-6(8)14-7/h3-5H2,1-2H3,(H2,8,9)

InChI-Schlüssel

NNCYCUBNBHNHHW-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C)S(=O)(=O)C1=NN=C(S1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.